(S)-3-Amino-3-(p-tolyl)propan-1-ol
Overview
Description
(S)-3-Amino-3-(p-tolyl)propan-1-ol: is an organic compound characterized by its amino group and p-tolyl group attached to a propanol backbone
Synthetic Routes and Reaction Conditions:
Reduction of (S)-3-Nitro-3-(p-tolyl)propan-1-ol: This method involves the reduction of the nitro group to an amino group using reducing agents such as hydrogen in the presence of a catalyst (e.g., palladium on carbon).
Amination of (S)-3-(p-Tolyl)propanal: This involves the reductive amination of the aldehyde group using ammonia or an amine source under reducing conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency.
Chemical Reactions Analysis
(S)-3-Amino-3-(p-tolyl)propan-1-ol: undergoes various types of chemical reactions:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like nitric acid.
Reduction: The compound can be reduced to form (S)-3-(p-Tolyl)propan-1-ol by using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo substitution reactions to form esters or ethers using appropriate reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions:
Oxidation: Nitric acid, sulfuric acid
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst
Substitution: Acyl chlorides, alkyl halides, acidic or basic conditions
Major Products Formed:
Nitro derivatives
Alcohols
Esters and ethers
Scientific Research Applications
(S)-3-Amino-3-(p-tolyl)propan-1-ol: has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
(S)-3-Amino-3-(p-tolyl)propan-1-ol: is compared with similar compounds such as (R)-3-Amino-3-(p-tolyl)propan-1-ol, 3-Amino-3-(p-tolyl)propan-1-one, and 3-(p-Tolyl)propan-1-ol. The presence of the chiral center in this compound gives it unique stereochemical properties, which can lead to different biological activities and chemical reactivity compared to its enantiomer and other similar compounds.
Comparison with Similar Compounds
(R)-3-Amino-3-(p-tolyl)propan-1-ol
3-Amino-3-(p-tolyl)propan-1-one
3-(p-Tolyl)propan-1-ol
Properties
IUPAC Name |
(3S)-3-amino-3-(4-methylphenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-2-4-9(5-3-8)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRHJVGOQVPPGF-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649685 | |
Record name | (3S)-3-Amino-3-(4-methylphenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1213645-36-3 | |
Record name | (3S)-3-Amino-3-(4-methylphenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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